2-(4-Fluorophenoxy)-5-methylaniline
Description
2-(4-Fluorophenoxy)-5-methylaniline is an aromatic amine derivative featuring an aniline core substituted with a methyl group at position 5 and a 4-fluorophenoxy group at position 2. The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methyl) substituents, which influence its physicochemical and electronic properties.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-2-7-13(12(15)8-9)16-11-5-3-10(14)4-6-11/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMABEAPUDGNCQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-5-methylaniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 4-fluorophenol with 2-chloro-5-methylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Fluorophenoxy)-5-methylaniline may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives
Reduction: Amines
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
2-(4-Fluorophenoxy)-5-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-5-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets, thereby modulating its biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 2-(4-Fluorophenoxy)-5-methylaniline and related compounds:
Table 1: Structural and Hazard Comparison
- The tert-butoxy group in 2-(tert-butoxy)-5-methylaniline imposes steric hindrance, which may reduce reactivity in nucleophilic substitution reactions compared to the smaller fluorophenoxy group .
- Simpler analogs like 4-fluoro-2-methylaniline (125.14 g/mol) lack the phenoxy ether linkage, making them more volatile but less suited for applications requiring extended aromatic systems .
Spectroscopic and Electronic Properties
A study on fluoroaniline isomers (5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline) revealed that substituent positions significantly impact hydrogen bonding, dipole moments, and molecular packing . For 2-(4-fluorophenoxy)-5-methylaniline:
- The fluorine atom on the phenoxy ring may enhance dipole-dipole interactions, improving crystallinity compared to non-fluorinated analogs.
- The methyl group at position 5 could sterically stabilize the molecule, reducing rotational freedom and influencing spectroscopic signatures (e.g., NMR or IR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
